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Compound of Interest

Compound Name: Fmoc-Cys(pMeOBzl)-OH

Cat. No.: B557265 Get Quote

CAS Number: 141892-41-3

This technical guide provides an in-depth overview of Fmoc-Cys(pMeOBzl)-OH, a crucial

building block for researchers, scientists, and professionals in drug development engaged in

complex peptide synthesis. This document details its chemical properties, applications, and

experimental protocols, with a focus on its role in strategies requiring orthogonal cysteine

protection.

Core Concepts and Properties
Fmoc-Cys(pMeOBzl)-OH, also known as N-α-(9-Fluorenylmethoxycarbonyl)-S-(4-

methoxybenzyl)-L-cysteine, is a derivative of the amino acid cysteine used in solid-phase

peptide synthesis (SPPS). The key feature of this reagent is the p-methoxybenzyl (pMeOBzl or

Mob) group protecting the reactive thiol side chain of cysteine. This protection is essential to

prevent unwanted side reactions, such as oxidation and disulfide bond scrambling, during

peptide chain elongation.

Unlike more common acid-labile protecting groups like trityl (Trt), the pMeOBzl group is stable

to the standard trifluoroacetic acid (TFA) cleavage conditions typically employed in Fmoc-based

SPPS.[1] This stability is the cornerstone of its primary application: providing an orthogonal

level of cysteine protection. This allows for the selective deprotection of other cysteine residues

(e.g., those protected with a Trt group) and the formation of specific disulfide bonds, while the

Cys(pMeOBzl) residue remains protected. The subsequent removal of the pMeOBzl group
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requires harsher acidic conditions, such as treatment with hydrogen fluoride (HF) or

trifluoromethanesulfonic acid (TFMSA).[1]

Table 1: Physicochemical Properties of Fmoc-Cys(pMeOBzl)-OH

Property Value Reference(s)

CAS Number 141892-41-3 [2]

Molecular Formula C₂₆H₂₅NO₅S [2]

Molecular Weight 463.5 g/mol [2]

Appearance
Typically a white to off-white

powder

Solubility

Soluble in polar aprotic

solvents such as DMF and

NMP

Storage Temperature 2-8°C

Applications in Peptide Synthesis
The primary application of Fmoc-Cys(pMeOBzl)-OH is in the synthesis of complex peptides

containing multiple, regioselectively formed disulfide bonds. This is achieved through an

orthogonal protection strategy, where different cysteine residues in the peptide sequence are

protected by groups with different chemical labilities.

Key Applications Include:

Synthesis of Peptides with Multiple Disulfide Bridges: By using a combination of Fmoc-

Cys(Trt)-OH (TFA-labile) and Fmoc-Cys(pMeOBzl)-OH (TFA-stable), specific disulfide

bonds can be formed in a controlled manner.

Synthesis of Protected Peptide Fragments: For convergent synthesis strategies, peptide

fragments can be synthesized with Cys(pMeOBzl) protection, cleaved from the resin while

the protecting group remains intact, and then used in subsequent ligation reactions.
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Minimizing Racemization: Some studies suggest that certain benzyl-type protecting groups

can offer better protection against racemization during coupling compared to the bulkier trityl

group.

Experimental Protocols
Coupling of Fmoc-Cys(pMeOBzl)-OH in SPPS
This protocol outlines a standard manual coupling cycle for incorporating Fmoc-
Cys(pMeOBzl)-OH into a peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

Fmoc-Cys(pMeOBzl)-OH

Peptide synthesis grade N,N-Dimethylformamide (DMF)

20% (v/v) Piperidine in DMF

Coupling reagents (e.g., DIC/Oxyma or HBTU/DIEA)

Resin with a free N-terminal amine

Procedure:

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin.

Agitate for 5 minutes, drain, and repeat the treatment for an additional 15 minutes. Wash the

resin thoroughly with DMF (5-7 times).

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(pMeOBzl)-OH (3-5

equivalents relative to resin loading) and a suitable coupling agent (e.g., DIC and Oxyma,

each at 3-5 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes at room

temperature.

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction

vessel for 1-2 hours at room temperature.
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Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of

free primary amines. A yellow color indicates a complete coupling reaction, while a

blue/purple color suggests incomplete coupling, which may require a second coupling step.

Washing: After complete coupling, drain the reaction vessel and wash the resin thoroughly

with DMF and then Dichloromethane (DCM).

Cleavage of the pMeOBzl Protecting Group
The removal of the pMeOBzl group requires strong acidic conditions and should be performed

in a well-ventilated fume hood with appropriate personal protective equipment.

Method 1: Hydrogen Fluoride (HF) Cleavage

Caution: HF is extremely toxic and corrosive. This procedure requires a specialized HF

cleavage apparatus and experienced personnel.

Preparation: Dry the peptide-resin thoroughly under vacuum.

Scavengers: Add scavengers such as anisole or thioanisole to the peptide-resin to trap the

reactive carbocations generated during cleavage.

HF Cleavage: In the HF apparatus, cool the reaction vessel containing the resin and

scavengers in a dry ice/acetone bath. Condense liquid HF into the vessel. Allow the reaction

to proceed at 0°C for 1-2 hours with stirring.

HF Removal: Remove the HF by evaporation under a stream of nitrogen and then under

high vacuum.

Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

Isolation: Collect the peptide precipitate by filtration or centrifugation, wash with cold diethyl

ether, and dry under vacuum.

Method 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

Caution: TFMSA is a strong, corrosive acid.
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Cleavage Cocktail: Prepare a cleavage cocktail of TFMSA, TFA, and scavengers (e.g.,

thioanisole, m-cresol). A typical ratio is 10:50:40 (TFMSA:TFA:scavengers).

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir at room

temperature for 1-2 hours.

Peptide Precipitation and Isolation: Follow the same procedure as for HF cleavage (steps 5

and 6).

Potential Side Reactions and Mitigation
Several side reactions can occur during the synthesis of peptides containing cysteine,

particularly when using Fmoc-Cys(pMeOBzl)-OH.

Racemization: Cysteine residues are susceptible to racemization during activation and

coupling. To minimize this, it is recommended to use coupling methods that proceed under

acidic or neutral conditions, such as DIC/Oxyma.

3-(1-Piperidinyl)alanine Formation: This side reaction is more prevalent with C-terminal

cysteine residues. The base (piperidine) used for Fmoc deprotection can catalyze a β-

elimination of the protected thiol, followed by the addition of piperidine. Using a more

sterically hindered protecting group or a 2-chlorotrityl resin can help to reduce this side

reaction.

S-alkylation during Cleavage: During the final TFA cleavage from Wang resin, the p-hydroxyl

benzyl group released from the linker can potentially alkylate the cysteine thiol group.

Table 2: Comparison of Common Cysteine Protecting Groups in Fmoc-SPPS
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Protecting Group Abbreviation
Cleavage
Conditions

Key Features

Trityl Trt

Mild TFA (e.g.,

TFA/TIS/H₂O

95:2.5:2.5)

Highly acid-labile,

standard for routine

synthesis.

Acetamidomethyl Acm
Iodine, Silver(I),

Thallium(III)

Stable to TFA, used

for orthogonal

protection.

tert-Butyl tBu
Stronger acids (e.g.,

HF, TFMSA)

Very stable to TFA,

more common in Boc-

SPPS.

p-Methoxybenzyl pMeOBzl, Mob HF, TFMSA

Stable to TFA,

enables orthogonal

protection strategies.

Visualization of Workflows
Orthogonal Protection Strategy for Regioselective
Disulfide Bond Formation
The following diagram illustrates a typical workflow for the synthesis of a peptide with two

disulfide bonds using an orthogonal protection strategy with Fmoc-Cys(Trt)-OH and Fmoc-
Cys(pMeOBzl)-OH.

Solid-Phase Peptide Synthesis First Cleavage and Oxidation Second Cleavage and Oxidation

Start with Resin
Couple Fmoc-AA-OH

(including Fmoc-Cys(Trt)-OH
and Fmoc-Cys(pMeOBzl)-OH)

Fmoc Deprotection
(20% Piperidine/DMF)

Repeat Coupling/Deprotection
Cycles

Fully Assembled Peptide on Resin
(Protected Cys(Trt) and Cys(pMeOBzl))

Cleavage with mild TFA
(e.g., TFA/TIS/H₂O)

Proceed to
first cleavage Selective Deprotection of Trt groups

Oxidation (e.g., air, I₂)
to form first disulfide bond

Peptide with one disulfide bond
and Cys(pMeOBzl) protection

Cleavage with strong acid
(e.g., HF or TFMSA)

Proceed to
second cleavage Deprotection of pMeOBzl groups Oxidation to form

second disulfide bond
Final Peptide with two

regioselective disulfide bonds

Click to download full resolution via product page

Caption: Orthogonal synthesis of a two-disulfide-bonded peptide.
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Decision Workflow for Cysteine Protecting Group
Selection
This diagram provides a logical workflow for selecting an appropriate cysteine protecting group

in Fmoc-SPPS based on the synthetic goal.

Orthogonal Strategy Standard Synthesis

Protected Cysteine Strategy

Start: Define Synthetic Goal for
Cysteine-Containing Peptide

Need for multiple, regioselective
disulfide bonds?

Use a combination of protecting groups
with different labilities.

Yes

Single disulfide bond or
free thiol(s) in final peptide?

No

e.g., Fmoc-Cys(Trt)-OH (TFA-labile)
+ Fmoc-Cys(Acm)-OH (I₂-labile)

+ Fmoc-Cys(pMeOBzl)-OH (HF-labile)

Use a single, standard acid-labile
protecting group.

Is the final peptide required to have
a protected Cysteine?

Fmoc-Cys(Trt)-OH is the most common
and cost-effective choice.

No

Use a protecting group stable to
the final cleavage conditions.

Yes

Fmoc-Cys(pMeOBzl)-OH or
Fmoc-Cys(Acm)-OH are suitable choices.

Click to download full resolution via product page

Caption: Decision workflow for cysteine protecting group selection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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